Bephenium hydroxynaphthoate is a quaternary ammonium compound [ [], [] ]. It is a pale yellow, bitter substance that is sparingly soluble in water [ [] ]. In scientific research, bephenium hydroxynaphthoate is primarily studied for its anthelmintic properties, particularly against hookworms and Ascaris [ [], [] ].
Bephenium hydroxynaphthoate is a chemical compound classified as an anthelmintic agent, primarily used to treat parasitic infections such as ascariasis and hookworm infections. Its chemical name is Benzyldimethyl(2-phenoxyethyl)ammonium 3-hydroxy-2-naphthoate, and it has a CAS Registry number of 3818-50-6. The compound appears as a yellow to greenish-yellow crystalline powder, which is almost odourless and has specific solubility characteristics, being practically insoluble in water and ether but soluble in ethanol .
The synthesis of bephenium hydroxynaphthoate involves several chemical reactions that typically include the combination of naphthoic acid derivatives with quaternary ammonium compounds. Specific methods may vary, but the general approach includes:
Technical details regarding the exact methodologies can vary based on the specific protocols followed in laboratories or industrial settings .
Bephenium hydroxynaphthoate has a molecular formula of and a relative molecular mass of approximately 443.5 g/mol. The structure consists of a naphthalene ring system attached to a hydroxyl group and an ammonium moiety, which contributes to its biological activity.
Bephenium hydroxynaphthoate participates in various chemical reactions typical for quaternary ammonium compounds. These reactions may include:
Analytical techniques such as thin-layer chromatography and infrared spectroscopy are often employed to monitor these reactions and verify the identity and purity of the compound .
The primary mechanism of action for bephenium hydroxynaphthoate involves its role as an anthelmintic agent. It operates by:
These properties are essential for understanding how bephenium hydroxynaphthoate behaves under various conditions, influencing its formulation and application in clinical settings .
Bephenium hydroxynaphthoate has historically been used in treating various helminth infections, particularly:
Recent research also explores its potential applications beyond traditional uses, including studies on its cytotoxic activity against certain cancer cell lines due to its structural components related to naphthoate moieties .
Bephenium hydroxynaphthoate emerged in the 1950s as a significant chemotherapeutic advance against soil-transmitted helminths. Its development responded to the urgent need for treatments against Ancylostoma duodenale (hookworm) and Ascaris lumbricoides (roundworm) infections, which were endemic across tropical and subtropical regions. Early clinical trials established its efficacy, with one pivotal 1960 study demonstrating high cure rates for ascariasis following a three-day treatment course [3]. The compound—a salt formed between cationic bephenium and anionic 3-hydroxy-2-naphthoic acid—was marketed under trade names including Alcopar and Nemex, primarily in endemic areas outside the United States [1] [4]. Its oral formulation and relatively low production cost made it particularly valuable in resource-limited public health campaigns during the mid-20th century [4].
By the 1970s, bephenium hydroxynaphthoate’s therapeutic role diminished due to comparative efficacy studies and the introduction of broader-spectrum agents. A landmark 1975 clinical trial demonstrated its inferiority against Necator americanus (hookworm) when administered as a single dose compared to tetrachlorethylene (T.C.E.), though equivalent efficacy required a three-day regimen [5]. The advent of pyrantel pamoate—which offered superior single-dose efficacy and fewer gastrointestinal side effects—accelerated bephenium’s decline [5] [7]. Consequently, it never gained FDA approval and is now absent from clinical practice in the US and Europe [1] [7]. Today, it persists primarily as a research chemical for neuropharmacology studies, with suppliers like MedChemExpress offering it as a "Parasite Inhibitor" for in vitro applications [2] [9].
Bephenium hydroxynaphthoate is pharmacologically classified as a nicotinic acetylcholine receptor (nAChR) agonist, specifically targeting parasite-specific B-subtype receptors. It binds to acetylcholine sites on nematode neuromuscular junctions, inducing spastic paralysis through persistent depolarization [4] [8]. This mechanism differs from classical neuronal nAChR agonists due to its selectivity for helminth receptors over mammalian counterparts, explaining its minimal systemic absorption (<1% bioavailability) and low mammalian toxicity [1] [8]. Electrophysiological studies confirm its action as a cholinergic agonist with an EC₅₀ of 7.7 µM at B-type receptors, leading to sustained muscle contraction in parasites like Dirofilaria immitis [8]. Its classification places it among depolarizing neuromuscular blockers, distinct from flaccid paralysis-inducing agents like piperazine [4].
Table 1: Key Chemical Properties of Bephenium Hydroxynaphthoate
Property | Value | Source |
---|---|---|
Molecular Formula | C₂₈H₂₉NO₄ | [1] [9] |
Molar Mass | 443.543 g·mol⁻¹ | [1] |
CAS Number (Salt) | 3818-50-6 | [9] |
CAS Number (Base Compound) | 7181-73-9 | [7] |
Solubility in DMSO | 135.28 mM (60 mg/mL) | [2] |
Appearance | White to off-white solid | [9] |
CAS No.: 192126-76-4
CAS No.: 10025-85-1
CAS No.: 53078-86-7
CAS No.: 24622-61-5
CAS No.: 13982-63-3
CAS No.: 13131-49-2